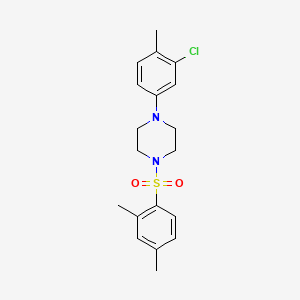

![molecular formula C21H13BrN4OS B2648953 N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide CAS No. 899964-74-0](/img/structure/B2648953.png)

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

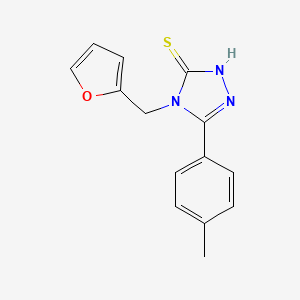

“N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide” is a complex organic compound. It contains a benzothiazole ring, which is a core structural motif present in a wide range of natural products . Thiazole derivatives have a wide range of medicinal and biological properties .

Synthesis Analysis

The synthesis of similar compounds has been reported in literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl) ethylamino] benzamides were synthesized in good yield by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds were then treated with 1-(2-chloro ethyl) piperidine hydrochloride to yield the final derivatives .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various spectroscopic techniques . For instance, 1H-NMR and 13C-NMR were used to determine the structure of the synthesized compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds have been described in literature . The reactions typically involve coupling of 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been reported . For instance, the yield, melting point, and NMR data were provided for the synthesized compounds .Scientific Research Applications

Synthesis and Characterization

Design and Synthesis of Analogues : Research has focused on designing and synthesizing analogues of thiazolyl-substituted compounds, indicating a broad interest in exploring their chemical properties and potential biological activities. For instance, novel analogs with antibacterial activity were synthesized by reacting various starting materials with p-substituted benzaldehydes, showcasing the versatility of thiazole-based compounds in medicinal chemistry Palkar et al., 2017.

Synthetic Methodologies : Studies also highlight innovative synthetic methodologies, such as microwave-promoted synthesis for thiazolylidene substituted benzamides, offering efficient and cleaner approaches to compound synthesis. These methodologies are crucial for the development of new compounds with potential applications in various fields Saeed, 2009.

Biological Activities

Antimicrobial and Antifungal Properties : Several studies have demonstrated the antimicrobial and antifungal properties of thiazole derivatives. For example, compounds exhibited promising activity against Staphylococcus aureus and Bacillus subtilis, highlighting their potential as antimicrobial agents Palkar et al., 2017.

Anticancer Activity : Research into Co(II) complexes of thiazolyl benzenesulphonamide derivatives showed potential anticancer activity, indicating the relevance of thiazole-based compounds in developing new therapeutic agents Vellaiswamy & Ramaswamy, 2017.

Mechanism of Action

Future Directions

properties

IUPAC Name |

N-(6-bromo-1,3-benzothiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H13BrN4OS/c22-16-8-9-18-19(11-16)28-21(25-18)26(13-17-3-1-2-10-24-17)20(27)15-6-4-14(12-23)5-7-15/h1-11H,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQUYZKBIUWVJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CN(C2=NC3=C(S2)C=C(C=C3)Br)C(=O)C4=CC=C(C=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H13BrN4OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(6-bromobenzo[d]thiazol-2-yl)-4-cyano-N-(pyridin-2-ylmethyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dimethoxy-N-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]benzenesulfonamide](/img/structure/B2648870.png)

![2-Chloro-5-[(4-fluorophenyl)sulfamoyl]benzoic acid](/img/structure/B2648872.png)

![Methyl 3-{[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl}-4-phenylthiophene-2-carboxylate](/img/structure/B2648873.png)

![4,6-Difluoro-2-(piperidin-1-yl)benzo[d]thiazole](/img/structure/B2648877.png)

![2-(4-chlorophenoxy)-1-(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)ethanone](/img/structure/B2648882.png)

![6-Cyclopropyl-2-[1-[2-(3-methylphenoxy)acetyl]piperidin-4-yl]pyridazin-3-one](/img/structure/B2648884.png)

![9-Butyl-10-[(E)-2-[(3E)-3-[(2E)-2-(9-butyl-4-methyl-3-oxa-9-azatetracyclo[6.6.1.02,6.011,15]pentadeca-1(14),2(6),7,11(15),12-pentaen-10-ylidene)ethylidene]-2-phenylcyclopenten-1-yl]ethenyl]-4-methyl-3-oxa-9-azoniatetracyclo[6.6.1.02,6.011,15]pentadeca-1,6,8(15),9,11,13-hexaene;tetrafluoroborate](/img/structure/B2648886.png)

![4-[Hydroxy(thien-2-yl)methyl]benzonitrile](/img/structure/B2648888.png)